molecular formula C19H17ClN2O4 B15184189 Glafenine, (R)- CAS No. 1301253-65-5

Glafenine, (R)-

Cat. No.: B15184189
CAS No.: 1301253-65-5
M. Wt: 372.8 g/mol
InChI Key: GWOFUCIGLDBNKM-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glafenine involves the condensation of glycerol with isatoic anhydride in a basic medium . This reaction produces 4(2’-carboxyphenylamino)-7-chloro-quinoline-alpha-monoglyceride . The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of glafenine follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the final product . The industrial methods ensure the production of glafenine with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Glafenine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize glafenine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glafenine can lead to the formation of quinoline derivatives, while reduction can produce aminoquinoline compounds .

Properties

CAS No.

1301253-65-5

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

[(2R)-2,3-dihydroxypropyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/t13-/m1/s1

InChI Key

GWOFUCIGLDBNKM-CYBMUJFWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC[C@@H](CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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